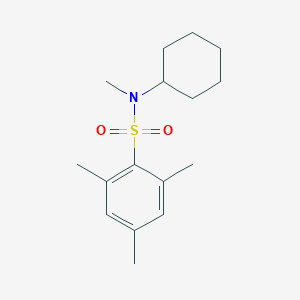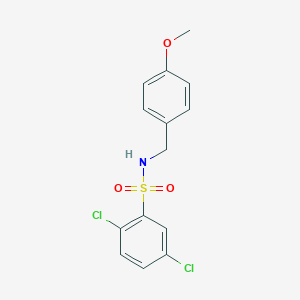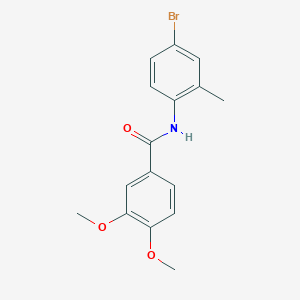![molecular formula C13H8Cl2N2O2S B226448 1-[(2,4-dichlorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B226448.png)
1-[(2,4-dichlorophenyl)sulfonyl]-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,4-dichlorophenyl)sulfonyl]-1H-benzimidazole, commonly known as DBI, is a chemical compound that has been extensively studied for its potential applications in scientific research. DBI is a benzimidazole derivative that has been synthesized using various methods, including the reaction of 2,4-dichlorobenzenesulfonyl chloride with o-phenylenediamine.
Mécanisme D'action
The mechanism of action of DBI is not fully understood, but it is thought to act as a GABA receptor antagonist. By blocking GABA receptors, DBI increases neuronal excitability, leading to anxiogenic and proconvulsant effects. DBI has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
DBI has been shown to have a variety of biochemical and physiological effects. In addition to its anxiogenic and proconvulsant effects, DBI has been shown to increase the release of acetylcholine and dopamine in the brain. DBI has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, DBI has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DBI in lab experiments is its specificity for GABA receptors. By selectively blocking GABA receptors, DBI allows researchers to study the role of GABA in the brain without affecting other neurotransmitter systems. However, one limitation of using DBI is its potential toxicity. DBI has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on DBI. One area of research is the development of more selective GABA receptor antagonists. While DBI is specific for GABA receptors, it also interacts with other receptors, which may limit its usefulness in certain experiments. Another area of research is the development of DBI analogs with improved pharmacokinetic properties. Finally, DBI may have potential applications in the treatment of neurological and psychiatric disorders, and further research is needed to explore these possibilities.
Méthodes De Synthèse
DBI can be synthesized using various methods, including the reaction of 2,4-dichlorobenzenesulfonyl chloride with o-phenylenediamine. This reaction takes place in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide. The resulting product is purified using column chromatography to obtain pure DBI. Other methods for synthesizing DBI include the reaction of 2,4-dichlorobenzenesulfonyl chloride with benzimidazole or the reaction of 2,4-dichlorobenzenesulfonyl isocyanate with 1H-benzimidazole.
Applications De Recherche Scientifique
DBI has been extensively studied for its potential applications in scientific research. One of the most promising applications of DBI is its use as a GABA receptor antagonist. GABA is an inhibitory neurotransmitter that plays a crucial role in the central nervous system. By blocking GABA receptors, DBI has been shown to have anxiogenic and proconvulsant effects, making it a useful tool for studying the role of GABA in the brain. DBI has also been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
Nom du produit |
1-[(2,4-dichlorophenyl)sulfonyl]-1H-benzimidazole |
|---|---|
Formule moléculaire |
C13H8Cl2N2O2S |
Poids moléculaire |
327.2 g/mol |
Nom IUPAC |
1-(2,4-dichlorophenyl)sulfonylbenzimidazole |
InChI |
InChI=1S/C13H8Cl2N2O2S/c14-9-5-6-13(10(15)7-9)20(18,19)17-8-16-11-3-1-2-4-12(11)17/h1-8H |
Clé InChI |
RPSOYKKIOZTBJA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=CN2S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl |
SMILES canonique |
C1=CC=C2C(=C1)N=CN2S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B226365.png)


![1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B226397.png)



![1-[(3,4-Dichlorophenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B226412.png)


![4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B226424.png)
![2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B226427.png)

